Flomoxef Benzhydryl Ester-d4
Description
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Properties
Molecular Formula |
C₂₈H₂₄D₄F₂N₆O₇S₂ |
|---|---|
Molecular Weight |
666.71 |
Synonyms |
7-[[2-[(Difluoromethyl)thio]acetyl]amino]-3-[[[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]thio]methyl]-7-methoxy-8-oxo-5-Oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenyl Methyl Ester-d4 |
Origin of Product |
United States |
Q & A
Q. What validated analytical methods are recommended for assessing the purity and structural integrity of Flomoxef Benzhydryl Ester-d4 in experimental settings?
To ensure accurate characterization, researchers should employ tandem techniques such as:
- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantifying isotopic purity and detecting trace impurities.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuterium incorporation at benzhydryl positions and verify ester stability under experimental conditions.
- Fourier-Transform Infrared Spectroscopy (FTIR) to monitor functional group integrity, particularly β-lactam ring preservation. Cross-validation with reference standards is critical for method robustness .
Q. How can researchers mitigate degradation of this compound during in vitro stability studies?
Stability protocols should include:
- Controlled storage conditions : -80°C in anhydrous dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis of the ester moiety.
- Real-time stability monitoring : Use accelerated stability testing (e.g., elevated temperatures at 40°C/75% relative humidity) to model degradation kinetics. Analytical intervals should align with the compound’s half-life, as extrapolated from Arrhenius equation-derived activation energy calculations .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in clinical efficacy data for this compound, particularly in neonatal sepsis models?
Discrepancies in outcomes (e.g., microbiological vs. clinical success rates) often arise from:
- Population heterogeneity : Stratify neonates by gestational age, postnatal age, and renal function, as these covariates significantly alter drug clearance .
- Pathogen-specific factors : Perform extended-spectrum β-lactamase (ESBL) genotyping to differentiate isolates with AmpC versus non-AmpC resistance mechanisms, as flomoxef’s efficacy is compromised against AmpC-overproducing strains .
- Pharmacokinetic/Pharmacodynamic (PK/PD) discordance : Use Monte Carlo simulations to assess target attainment (e.g., % time > MIC) across subpopulations. For neonates, body weight and postnatal age must be integrated into PopPK models to optimize dosing intervals .
Q. How can researchers integrate non-English pharmacokinetic data into neonatal PopPK models for this compound?
Key steps include:
- Data extraction : Leverage translation tools (e.g., Google Translate API) with manual validation by bilingual experts to minimize errors in dosing, covariates (e.g., body weight, serum creatinine), and outcome metrics .
- Covariate adjustment : Normalize parameters (e.g., clearance, volume of distribution) using allometric scaling for body weight and maturation functions for postnatal age. Retrospective validation against English-language datasets (e.g., Lee et al., 2006; Matsumura et al., 2015) ensures model generalizability .
Q. What experimental designs are optimal for evaluating this compound’s metabolic pathways in hepatic microsome assays?
- Phase I metabolism profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify oxidative metabolites (e.g., benzhydryl hydroxylation).
- Enzyme inhibition studies : Co-incubate with CYP3A4/2C9 isoform-specific inhibitors (e.g., ketoconazole, sulfaphenazole) to delineate primary metabolic routes.
- Deuterium isotope effects : Compare metabolic rates between deuterated and non-deuterated analogs to assess isotopic impacts on enzyme kinetics .
Data Analysis & Reporting
Q. How should researchers address uncertainties in pharmacokinetic parameter estimates derived from sparse neonatal data?
- Bayesian hierarchical modeling : Incorporate prior distributions from adult or pediatric PopPK studies to stabilize parameter estimates.
- Bootstrap resampling : Perform 1,000+ iterations to quantify confidence intervals for clearance and volume of distribution, ensuring robustness against outliers .
- Sensitivity analysis : Test covariate effects (e.g., renal function, concurrent medications) using stepwise forward inclusion/backward elimination to identify clinically actionable variables .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in neonatal sepsis trials involving this compound?
- Time-to-event analysis : Use Cox proportional hazards models with frailty terms to account for inter-center variability in multicenter trials.
- Microbiological eradication as a surrogate endpoint : Apply logistic regression with adjustment for baseline pathogen MIC values and ESBL genotypes.
- Handling missing data : Implement multiple imputation (e.g., MICE algorithm) for covariates like birth weight and gestational age, validated via Rubin’s rules .
Ethical & Methodological Compliance
Q. How can researchers ensure ethical rigor when recruiting neonates for this compound pharmacokinetic studies?
- Informed consent protocols : Utilize dual-layer consent (parental + institutional review board approval) with dynamic re-consent processes for long-term follow-up.
- Covariate transparency : Disclose exclusion criteria (e.g., congenital anomalies, renal impairment) in trial registries to mitigate selection bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
